4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide
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Overview
Description
4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide is an organic compound with a complex structure that includes a cyano group, a cyclohexyloxyethyl group, and a methylbenzamide core
Preparation Methods
The synthesis of 4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the 2-methylbenzamide core through the reaction of 2-methylbenzoic acid with ammonia or an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Cyclohexyloxyethyl Group: The final step involves the attachment of the cyclohexyloxyethyl group through an etherification reaction, where 2-cyclohexyloxyethanol is reacted with the intermediate compound under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the cyclohexyloxyethyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the cyclohexyloxyethyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide can be compared with other similar compounds, such as:
4-cyano-N-(2-methoxyethyl)-2-methylbenzamide: This compound has a methoxyethyl group instead of a cyclohexyloxyethyl group, which may result in different chemical properties and biological activities.
4-cyano-N-(2-ethoxyethyl)-2-methylbenzamide: The ethoxyethyl group in this compound provides a different steric and electronic environment compared to the cyclohexyloxyethyl group, potentially leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-11-14(12-18)7-8-16(13)17(20)19-9-10-21-15-5-3-2-4-6-15/h7-8,11,15H,2-6,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNGNEVMIXZBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(=O)NCCOC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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